2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile: Physical Properties, Mechanistic Reactivity, and Synthetic Protocols
2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile: Physical Properties, Mechanistic Reactivity, and Synthetic Protocols
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic intermediates serve as critical building blocks. 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (CAS: 159088-44-5) is a prime example of such an intermediate[1]. By appending a reactive cyanomethyl group to a sterically and electronically deactivated dichloroimidazole core, this molecule offers orthogonal reactivity. This whitepaper provides an in-depth analysis of its physical properties, the causality behind its chemical behavior, and field-proven, self-validating protocols for its synthesis and characterization.
Chemical Identity and Physical Properties
Understanding the macroscopic physical properties of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile is essential for designing effective purification and analytical workflows. The presence of two chlorine atoms significantly increases the lipophilicity of the imidazole core, while the nitrile group maintains strong dipole-dipole interactions, dictating its solubility profile.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile |
| CAS Number | 159088-44-5[1] |
| Molecular Formula | C₅H₃Cl₂N₃[2] |
| Molecular Weight | 176.00 g/mol [1] |
| Melting Point | 95 °C[2] |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility Profile | Soluble in Acetonitrile, DMF, DMSO, Ethyl Acetate; Insoluble in Hexanes, Water |
| InChI Key | FZUIQPFFPQTJHU-UHFFFAOYSA-N[1] |
Molecular Architecture & Mechanistic Reactivity
As an Application Scientist, one must look beyond the static structure to understand the dynamic electronic effects governing the molecule's behavior.
The 4,5-dichloroimidazole core is heavily influenced by the strong inductive electron-withdrawing (-I) effect of the chlorine atoms. This drastically lowers the basicity of the imidazole nitrogens compared to unsubstituted imidazole. Conversely, the acetonitrile appendage provides a versatile synthetic handle. The nitrile carbon is highly electrophilic, making it susceptible to nucleophilic attack, while the entire group can be reduced to yield primary amines or hydrolyzed to amides and carboxylic acids.
Divergent synthetic pathways of the nitrile and dichloroimidazole moieties.
Causality in Regioselectivity
A common challenge in N-alkylation of imidazoles is the ambident nature of the imidazolide anion, which often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers. However, because the 4,5-dichloroimidazole precursor is perfectly symmetrical, the N-alkylation with chloroacetonitrile yields a single, unambiguous regioisomer, simplifying downstream purification[3].
Experimental Synthesis Protocol
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile relies on the nucleophilic substitution (Sₙ2) of chloroacetonitrile by the deprotonated 4,5-dichloroimidazole anion[4].
Rationale for Reagent Selection
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Base (K₂CO₃): The electron-withdrawing chlorines lower the pKa of the imidazole N-H proton. Therefore, a mild, insoluble inorganic base like potassium carbonate is sufficient for complete deprotonation, avoiding the need for harsh bases (like NaH) that might induce unwanted side reactions (e.g., Thorpe-Ziegler condensation of the nitrile).
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to solvate the potassium cation, leaving a "naked," highly nucleophilic imidazolide anion to attack the alkyl halide[3].
Step-by-step N-alkylation workflow for synthesizing the target compound.
Step-by-Step Methodology (Self-Validating System)
Stoichiometry Table:
| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume |
|---|---|---|---|
| 4,5-dichloroimidazole | 136.97 | 1.0 eq | 1.37 g (10.0 mmol) |
| Chloroacetonitrile | 75.50 | 1.2 eq | 0.91 g / 0.76 mL (12.0 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 eq | 2.07 g (15.0 mmol) |
| Acetonitrile (Solvent) | - | - | 20.0 mL |
Procedure:
-
Preparation: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 4,5-dichloroimidazole (1.37 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol).
-
Solvation & Activation: Add 20 mL of anhydrous acetonitrile. Stir the suspension at room temperature for 15 minutes to facilitate the formation of the imidazolide anion.
-
Alkylation: Add chloroacetonitrile (0.76 mL, 12.0 mmol) dropwise via syringe.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 16 hours. Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material (UV active) should be entirely consumed, replaced by a new, more polar spot.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KCl and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in Ethyl Acetate (30 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL). The organic layer retains the product, while residual polar impurities partition into the aqueous phase.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to afford 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile as an off-white solid.
Analytical Characterization Logic
To ensure the integrity of the synthesized compound, orthogonal analytical techniques must be employed.
-
Mass Spectrometry (LC-MS): The theoretical molecular weight is 176.00 g/mol [1]. Due to the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern. The [M+H]⁺ peak cluster will appear at m/z 176.0, 178.0, and 180.0 with an approximate intensity ratio of 9:6:1. A common fragmentation pathway involves the rapid loss of HCN (m/z 27) from the nitrile appendage or ring cleavage, yielding an intermediate fragment corresponding to the dichloroimidazole core[5].
-
Nuclear Magnetic Resonance (¹H NMR): The symmetry of the molecule simplifies the spectrum. Expect a sharp singlet integrating to 2H around δ 5.0 - 5.3 ppm, corresponding to the methylene protons (CH₂) flanked by the electron-withdrawing nitrile and the imidazole nitrogen. A single aromatic proton (the C2-H of the imidazole ring) will appear as a sharp singlet downfield, typically around δ 7.5 - 7.8 ppm.
References
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